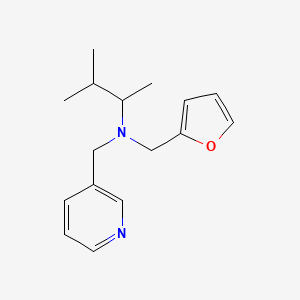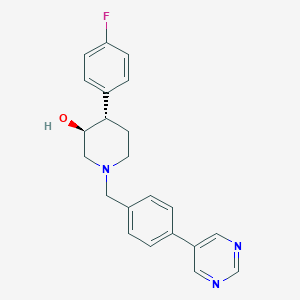![molecular formula C20H25N3O3 B3818405 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide](/img/structure/B3818405.png)
4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide
Overview
Description
4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide, also known as PPB, is a chemical compound that has been widely used in scientific research. PPB is a small molecule that belongs to the class of benzamides. This compound has been found to have various biochemical and physiological effects, making it an important tool in the study of different biological processes.
Mechanism of Action
The mechanism of action of 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide involves its ability to bind to a specific site on a protein, thereby disrupting its interaction with another protein. This binding site is located on the surface of the protein and is involved in the formation of protein-protein complexes. By disrupting this interaction, 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide can inhibit the function of the protein complex and thereby affect different biological processes.
Biochemical and physiological effects:
4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide has been found to have various biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions, 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide has also been found to inhibit the activity of certain enzymes. This compound has also been found to affect the function of different ion channels, which can have an impact on various physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide in lab experiments is its ability to selectively disrupt protein-protein interactions. This can help in understanding the function of different proteins in different biological pathways. However, one of the limitations of using 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide is its specificity. 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide may only bind to a specific site on a protein, which may limit its use in the study of other proteins.
Future Directions
There are several future directions for the use of 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide in scientific research. One such direction is the development of more potent and selective 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide analogs. Another direction is the use of 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide in the study of different diseases such as cancer and neurodegenerative disorders. 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide has also been found to have potential therapeutic applications, and further research in this area may lead to the development of new drugs.
Scientific Research Applications
4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide has been used in various scientific research studies as a tool to investigate different biological processes. One of the most significant applications of 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide is in the study of protein-protein interactions. 4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide has been found to disrupt the interaction between two proteins, which can help in understanding the function of these proteins in different biological pathways.
properties
IUPAC Name |
4-(pentanoylamino)-N-(3-pyridin-3-yloxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-7-19(24)23-17-10-8-16(9-11-17)20(25)22-13-5-14-26-18-6-4-12-21-15-18/h4,6,8-12,15H,2-3,5,7,13-14H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETGSLQDIBWWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCOC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pentanoylamino)-N-[3-(pyridin-3-yloxy)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3818334.png)


![4-biphenylyl[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B3818350.png)
![[4-(1-benzofuran-2-yl)-2-pyridinyl]methanol](/img/structure/B3818366.png)
![6-(1-azepanyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3818373.png)
![6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3818379.png)
![5-methyl-3-[(5-methylisoxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3818383.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B3818392.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B3818393.png)
![2-[(1-acetyl-4-piperidinyl)carbonyl]-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3818401.png)
![ethyl 1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B3818413.png)
![(3S*,4R*)-1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3818420.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B3818428.png)